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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical research on

tepotinib, a highly selective MET inhibitor, for the treatment of MET-amplified solid tumors. It is

designed to be a comprehensive resource for researchers, scientists, and drug development

professionals working in the field of oncology and targeted therapy.

Introduction to MET Amplification and Tepotinib
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its

ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways

crucial for cell proliferation, survival, migration, and invasion.[1][2] Aberrant MET signaling,

often driven by gene amplification, is a key oncogenic driver in a variety of solid tumors,

including non-small cell lung cancer (NSCLC), and is associated with a poor prognosis.[3][4]

Tepotinib (Tepmetko®) is an oral, potent, and highly selective small molecule inhibitor of MET.

[5][6] It effectively blocks MET phosphorylation and subsequent downstream signaling, thereby

inhibiting the growth and survival of MET-dependent tumor cells.[7][8] Tepotinib has

demonstrated significant clinical activity in patients with MET-amplified solid tumors, leading to

its investigation and approval in specific cancer types.[9][10]
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MET receptor activation triggers a cascade of intracellular signaling events. The primary

pathways involved are the RAS-MAPK pathway, which regulates cell proliferation, and the

PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[1][11] Other pathways,

such as the SRC and β-catenin signaling pathways, also contribute to the invasive and

metastatic potential of cancer cells.[1][2]
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Tepotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase

domain, thereby preventing its autophosphorylation and the subsequent activation of

downstream signaling pathways.[12][13] This targeted inhibition leads to the suppression of

tumor growth and induction of apoptosis in MET-dependent cancer cells.
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Clinical Efficacy of Tepotinib in MET-Amplified Solid
Tumors
The clinical development of tepotinib has demonstrated its efficacy in patients with MET-

amplified solid tumors, particularly in NSCLC. The pivotal Phase II VISION trial (NCT02864992)

evaluated tepotinib in patients with advanced NSCLC harboring MET alterations, with Cohort
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B specifically focusing on MET amplification.[4][14] Additionally, the Phase II INSIGHT trial

(NCT01982955) investigated tepotinib in combination with gefitinib for EGFR-mutant NSCLC

with acquired resistance due to MET amplification.[15]

Clinical Trial Data Summary
The following tables summarize the key efficacy data from these clinical trials.

Table 1: Efficacy of Tepotinib Monotherapy in MET-Amplified NSCLC (VISION Cohort B)[4][9]

[14]

Endpoint
Overall
Population
(n=24)

First-Line
(n=7)

Second-Line
(n=11)

Third-Line
(n=6)

Objective

Response Rate

(ORR)

41.7% (95% CI:

22.1-63.4)

71.4% (95% CI:

29.0-96.3)

27.3% (95% CI:

6.0-61.0)

33.3% (95% CI:

4.3-77.7)

Complete

Response (CR)
4.2% (1 patient) - - -

Disease Control

Rate (DCR)

45.8% (95% CI:

25.6-67.2)
- - -

Median Duration

of Response

(DOR)

14.3 months

(95% CI: 2.8-NE)

14.3 months

(95% CI: 2.8-NE)
Not Estimable Not Estimable

Median

Progression-Free

Survival (PFS)

4.2 months (95%

CI: 1.4-15.6)
- - -

Median Overall

Survival (OS)

7.5 months (95%

CI: 4.0-15.6)

14.3 months

(95% CI: 4.0-NE)

7.5 months (95%

CI: 1.9-24.0)

2.6 months (95%

CI: 0.6-NE)

NE: Not

Estimable
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Table 2: Efficacy of Tepotinib plus Gefitinib in MET-Amplified, EGFR-Mutant NSCLC (INSIGHT

Trial)[16][15]

Endpoint
Tepotinib +
Gefitinib (n=12)

Chemotherapy
(n=7)

Hazard Ratio (HR)
(90% CI)

Median Progression-

Free Survival (PFS) -

Investigator

Assessment

16.6 months (90% CI:

8.3-22.1)

4.2 months (90% CI:

1.4-7.0)
0.13 (0.04-0.43)

Median Progression-

Free Survival (PFS) -

Independent Review

19.3 months (90% CI:

5.6-22.1)

4.2 months (90% CI:

1.4-7.0)
0.16 (0.05-0.52)

Median Overall

Survival (OS)

37.3 months (90% CI:

21.1-52.1)

13.1 months (90% CI:

3.3-22.6)
0.10 (0.02-0.36)

Objective Response

Rate (ORR)
66.7% 42.9% -

Median Duration of

Response (DOR)
19.9 months 2.8 months -

Experimental Protocols
The following sections detail the key methodologies employed in the clinical trials evaluating

tepotinib for MET-amplified tumors.

Patient Selection and Biomarker Assessment
VISION Trial (Cohort B):[4][9]

Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with high-level MET

amplification detected by a liquid biopsy assay (Guardant360®). High-level MET

amplification was defined as a gene copy number (GCN) of ≥2.5 in circulating tumor DNA

(ctDNA). Patients had an ECOG performance status of 0 or 1 and had received 0-2 prior

lines of therapy. EGFR/ALK wild-type status was required.
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Biomarker Assessment: MET amplification was prospectively determined using a ctDNA-

based next-generation sequencing (NGS) assay.

INSIGHT Trial:[16][15]

Inclusion Criteria: Patients with EGFR-mutant NSCLC who had progressed on prior EGFR

TKI therapy and had MET amplification.

Biomarker Assessment: MET amplification was determined by fluorescence in situ

hybridization (FISH) on tumor tissue.
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Dosing and Administration
In the VISION and INSIGHT trials, tepotinib was administered orally at a dose of 500 mg

(containing 450 mg of the active moiety) once daily.[4][9][15]

Efficacy and Safety Assessment
Efficacy: The primary endpoint in the VISION trial was the objective response rate (ORR) as

assessed by an independent review committee according to the Response Evaluation

Criteria in Solid Tumors version 1.1 (RECIST v1.1).[4] Secondary endpoints included

duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[4]

Safety: Adverse events were monitored and graded according to the National Cancer

Institute Common Terminology Criteria for Adverse Events (CTCAE).

Mechanisms of Resistance to Tepotinib
As with other targeted therapies, acquired resistance to tepotinib can develop. Identified

mechanisms of resistance include:

On-target resistance: Acquired mutations in the MET kinase domain, such as D1228 and

Y1230 mutations, can interfere with tepotinib binding.[17][18]

Bypass signaling: Activation of alternative signaling pathways, such as the RAS-MAPK

pathway, can circumvent MET inhibition and promote tumor cell survival.[19][20]

Further research is ongoing to better understand and overcome these resistance mechanisms,

potentially through combination therapies.[19]

Conclusion
Tepotinib has demonstrated significant and durable clinical activity in patients with MET-

amplified solid tumors, particularly in NSCLC. Its high selectivity for MET offers a targeted

therapeutic approach for this patient population with a generally manageable safety profile. The

ongoing research into resistance mechanisms and potential combination strategies will be

crucial for optimizing the use of tepotinib and improving patient outcomes in the long term.

This guide provides a foundational understanding for professionals engaged in the continued

development and application of this important targeted therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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